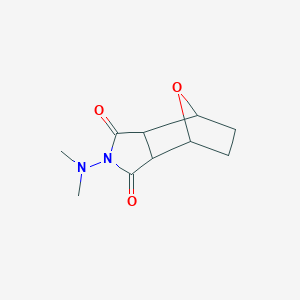![molecular formula C32H39P B14367146 Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- CAS No. 91425-16-0](/img/structure/B14367146.png)
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphine group attached to a diphenylethenylidene moiety and a 2,4,6-tris(1,1-dimethylethyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- typically involves the reaction of a phosphine precursor with a diphenylethenylidene derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have significant applications in catalysis and material science.
Aplicaciones Científicas De Investigación
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-: Similar in structure but differs in the substituents on the phosphine group.
Pyridine, 2,4,6-tris(1,1-dimethylethyl)-: Contains a pyridine ring instead of a diphenylethenylidene moiety.
Benzenamine, 2,4,6-tris(1,1-dimethylethyl)-: Features an amine group instead of a phosphine group.
Uniqueness
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is unique due to its specific combination of functional groups, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and material science applications.
Propiedades
Número CAS |
91425-16-0 |
|---|---|
Fórmula molecular |
C32H39P |
Peso molecular |
454.6 g/mol |
InChI |
InChI=1S/C32H39P/c1-30(2,3)25-20-27(31(4,5)6)29(28(21-25)32(7,8)9)33-22-26(23-16-12-10-13-17-23)24-18-14-11-15-19-24/h10-21H,1-9H3 |
Clave InChI |
SLIBMNOHYCVBSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


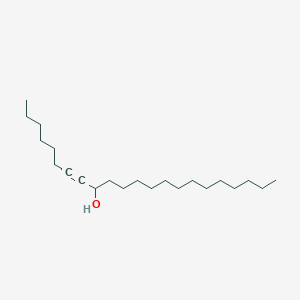

![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)

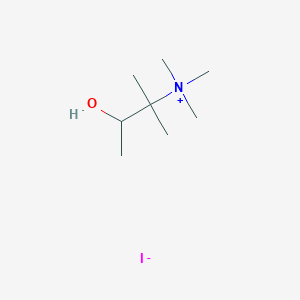
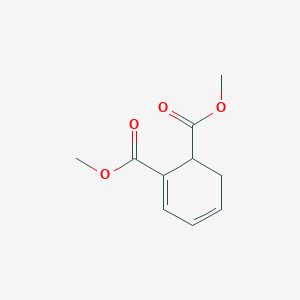
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
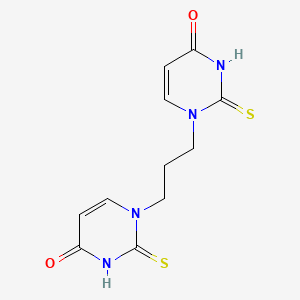
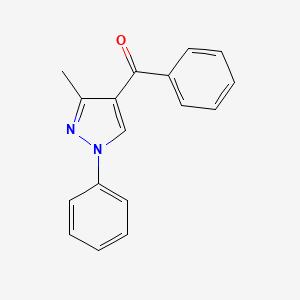
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)

